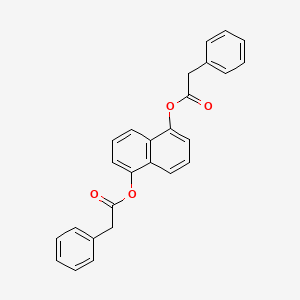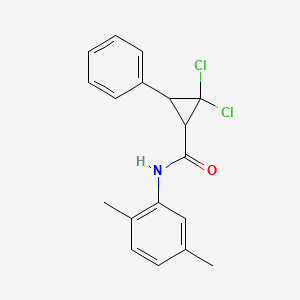
2,2-dichloro-N-(2,5-dimethylphenyl)-3-phenylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dichloro-N-(2,5-dimethylphenyl)-3-phenylcyclopropanecarboxamide, also known as DCDMF, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has shown promising results in various studies. In
Mechanism of Action
The mechanism of action of 2,2-dichloro-N-(2,5-dimethylphenyl)-3-phenylcyclopropanecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
2,2-dichloro-N-(2,5-dimethylphenyl)-3-phenylcyclopropanecarboxamide has been found to exhibit anti-inflammatory and analgesic effects in animal models. It has also been reported to inhibit the growth of cancer cells in vitro. Additionally, it has been found to exhibit insecticidal and herbicidal properties.
Advantages and Limitations for Lab Experiments
One advantage of using 2,2-dichloro-N-(2,5-dimethylphenyl)-3-phenylcyclopropanecarboxamide in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Future Directions
There are several future directions for the study of 2,2-dichloro-N-(2,5-dimethylphenyl)-3-phenylcyclopropanecarboxamide. One direction is to further investigate its potential applications in the treatment of pain and inflammation-related disorders. Another direction is to study its potential use as an insecticide and herbicide. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects.
Synthesis Methods
The synthesis of 2,2-dichloro-N-(2,5-dimethylphenyl)-3-phenylcyclopropanecarboxamide involves the reaction between 2,2-dichlorocyclopropanecarboxylic acid and 2,5-dimethylphenylamine, followed by the reaction with phenylmagnesium bromide. The final product is obtained after purification using column chromatography. This method has been reported to yield 2,2-dichloro-N-(2,5-dimethylphenyl)-3-phenylcyclopropanecarboxamide with high purity and yield.
Scientific Research Applications
2,2-dichloro-N-(2,5-dimethylphenyl)-3-phenylcyclopropanecarboxamide has been studied for its potential applications in various fields of medicine. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, 2,2-dichloro-N-(2,5-dimethylphenyl)-3-phenylcyclopropanecarboxamide has been studied for its potential use as an insecticide and herbicide.
properties
IUPAC Name |
2,2-dichloro-N-(2,5-dimethylphenyl)-3-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO/c1-11-8-9-12(2)14(10-11)21-17(22)16-15(18(16,19)20)13-6-4-3-5-7-13/h3-10,15-16H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEOVIRMGLLWCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2C(C2(Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5194657.png)
![5-{[(3-chlorophenyl)amino]methylene}-1-[2-(1-cyclohexen-1-yl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5194664.png)
![1-acetyl-4-[(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]piperazine](/img/structure/B5194665.png)
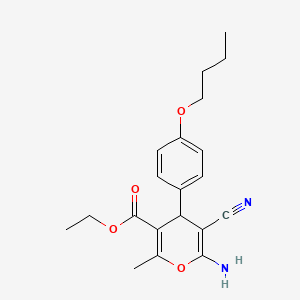
![6-chloro-3-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5194695.png)
![2-[(methylsulfonyl)amino]-N-{2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B5194702.png)
![ethyl 2-cyclohexyl-3-[(2-methoxyphenyl)amino]-3-oxopropanoate](/img/structure/B5194709.png)
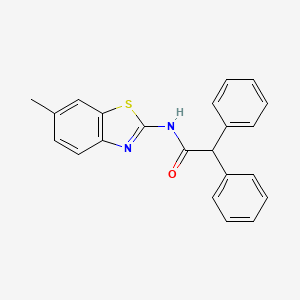
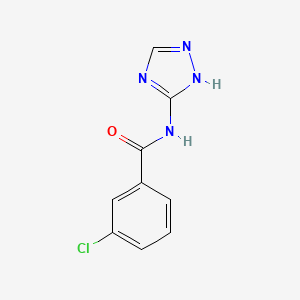


![N-cyclohexyl-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B5194737.png)

